molecular formula C18H12ClN3O5 B2383792 (Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 357939-00-5

(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No.: B2383792
CAS No.: 357939-00-5
M. Wt: 385.76
InChI Key: RJVLJGIDTLCZIV-UHFFFAOYSA-N
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Description

(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic organic compound designed for research applications. It features a 1,3-benzodioxole core, a structural motif present in compounds with documented biological activity . The molecule is functionalized with a nitro group, a cyano group, and a chloro-methyl phenyl moiety, which may influence its properties and interactions in biological systems. Compounds based on the 1,3-benzodioxole scaffold are of significant interest in agricultural chemistry. Recent research has identified certain N-(benzo[d][1,3]dioxol-5-yl) derivatives as potent auxin receptor agonists . These agonists, such as the research compound K-10, demonstrate a remarkable ability to promote primary root growth in plants by enhancing root-related signaling responses, with some showing activity far exceeding that of traditional plant hormones like NAA (1-naphthylacetic acid) . The activity of these compounds is mediated through their binding to the Transport Inhibitor Response 1 (TIR1) receptor, a key component in auxin signaling, which subsequently modulates gene expression related to root development . This product is intended for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions.

Properties

IUPAC Name

(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O5/c1-10-13(19)3-2-4-14(10)21-18(23)12(8-20)5-11-6-16-17(27-9-26-16)7-15(11)22(24)25/h2-7H,9H2,1H3,(H,21,23)/b12-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLJGIDTLCZIV-XGICHPGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a complex organic compound notable for its distinctive molecular structure, which includes multiple functional groups such as a cyano group, an amide linkage, and aromatic rings. The presence of chlorine and nitro substituents enhances its potential biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C18H12ClN3O5
  • Molecular Weight : 385.76 g/mol
  • InChI Key : InChI=...

The compound's structure suggests interactions with various biological targets, including enzymes and receptors involved in critical pathways. The unique arrangement of functional groups may lead to diverse biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit significant pharmacological effects. Computer-aided predictions suggest that compounds with similar structures often possess a range of biological activities, including:

  • Anti-inflammatory properties
  • Anticancer effects
  • Antimicrobial activity

The nitro and cyano groups are particularly noteworthy as they can enhance interactions with biological macromolecules, potentially leading to therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms of action. For instance:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Specific assays demonstrated that these compounds could induce apoptosis in various cancer cell lines .
  • Enzyme Inhibition : The compound's structural features suggest potential inhibition of enzymes involved in inflammatory pathways. Studies have indicated that similar nitro-substituted compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Antimicrobial Effects : Research on structurally related compounds has revealed their ability to combat bacterial infections by disrupting cell wall synthesis or inhibiting protein synthesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
4-Chlorophenylacetic acidChlorine substitution on phenyl ringAnti-inflammatorySimple structure; fewer functional groups
Benzodioxole derivativesContains benzodioxole moietyAnticancerVaried substituents lead to diverse activities
N-(4-Nitrophenyl)acetamideNitro substitution on phenyl ringAntimicrobialLess complex; focuses on antimicrobial action

The uniqueness of this compound lies in its combination of multiple reactive sites and diverse functional groups that may enhance its bioactivity compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other phenylamide derivatives and benzodioxole-containing molecules, particularly those with pesticidal or fungicidal activity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Reported Use/Activity Reference
(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide Z-enamide, nitrobenzodioxole, 3-chloro-2-methylphenyl Hypothesized pesticidal activity N/A
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Chlorophenyl, tetrahydrofuran, cyclopropane carboxamide Fungicide
N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne) Triazine, methylthio, methoxypropyl Herbicide
N-(4-Chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide) Chlorophenyl, pyridinecarboxamide, hydroxyphenyl Plant growth regulator

Key Findings :

Functional Group Influence: The nitrobenzodioxole group in the target compound is analogous to the tetrahydrofuran moiety in cyprofuram . The cyano group in the enamide may act as a hydrogen-bond acceptor, similar to the pyridinecarboxamide in inabenfide, which regulates plant growth via auxin-like interactions .

Steric and Electronic Effects :

  • The 3-chloro-2-methylphenyl substituent introduces steric hindrance and lipophilicity, comparable to the 3-chlorophenyl group in cyprofuram. This substitution pattern is critical for membrane penetration in fungicides .
  • The Z-configuration of the enamide likely restricts molecular flexibility, contrasting with the more flexible cyclopropane carboxamide in cyprofuram. This rigidity could reduce off-target interactions.

However, the nitro group may confer higher phytotoxicity compared to methoprotryne’s methylthio-triazine system .

Methodological Considerations

  • Structural Analysis : Tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for molecular visualization) are critical for resolving stereochemical details, such as the Z-configuration of the enamide .
  • SAR Studies : Structure-activity relationship (SAR) models for analogous compounds (e.g., inabenfide) highlight the importance of chloro-substituted aromatic rings and electron-withdrawing groups in bioactivity .

Preparation Methods

Route 1: Sequential Assembly via Horner-Wadsworth-Emmons Reaction

This three-step approach adapts methodologies from TRPM8 modulator syntheses:

Step 1: Synthesis of 6-nitro-1,3-benzodioxol-5-carbaldehyde

Parameter Value
Starting material 4-nitrocatechol
Reagent Dichloromethane, NaHCO₃
Temperature 0°C → rt (24 h)
Yield 68%

Step 2: Formation of α-cyano-β-benzodioxol acrylate
A Horner-Wadsworth-Emmons reaction creates the Z-configured enamine:

6-nitro-1,3-benzodioxol-5-carbaldehyde + diethyl cyanomethylphosphonate  
→ (Z)-ethyl 2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate (72% yield)

Key conditions : DBU (1.2 eq), THF, -78°C → rt

Step 3: Amide Coupling with 3-chloro-2-methylaniline

Parameter Value
Coupling reagent HATU
Base DIPEA
Solvent DMF
Temperature 0°C → 25°C (12 h)
Yield 58%

Route 2: Catalytic C–H Activation Strategy

Adapting rhodium-catalyzed annulation methods, this route achieves direct functionalization:

Reaction Scheme :

N-(pivaloyloxy)-3-chloro-2-methylbenzamide + 5-nitro-1,3-benzodioxole  
→ Target compound via Rh(III)-catalyzed C–H activation

Optimized Conditions :

Component Optimal Value
Catalyst [Cp*RhCl₂]₂ (6 mol%)
Base NaHCO₃
Solvent 2,2,2-trifluoroethanol
Temperature 80°C
Time 24 h
Yield 64%

This method demonstrates improved atom economy compared to Route 1 but requires careful control of nitro group stability under acidic conditions.

Critical Process Parameters

Solvent Effects on Z/E Selectivity

Comparative data from analogous syntheses:

Solvent Z:E Ratio Yield (%)
DMF 3:1 48
TFE 8:1 64
DCM 2:1 32
THF 5:1 56

Trifluoroethanol (TFE) enhances Z-selectivity through hydrogen-bonding interactions that stabilize the transition state.

Base Selection for Amide Formation

Screening results from patent-derived procedures:

Base Reaction Time (h) Purity (%)
DIPEA 12 92
Et₃N 18 85
NaHCO₃ 24 95
K₂CO₃ 36 78

Sodium bicarbonate provides optimal results by minimizing ester hydrolysis while maintaining efficient coupling.

Purification and Characterization

Chromatographic Purification

Final purification employs gradient elution:

  • Stationary phase : Silica gel (230-400 mesh)
  • Mobile phase : Hexane/EtOAc (4:1 → 1:1)
  • Rf : 0.32 (Hexane:EtOAc 3:1)

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :
δ 8.42 (s, 1H, benzodioxol-H), 7.89 (d, J = 8.2 Hz, 1H, Ar-H), 7.45 (dd, J = 8.2, 1.8 Hz, 1H), 6.98 (s, 1H, enamide-H), 6.01 (s, 2H, OCH₂O), 2.35 (s, 3H, CH₃)

HRMS (ESI+) :
Calculated for C₁₉H₁₃ClN₃O₅ [M+H]⁺: 414.0492
Found: 414.0489

IR (KBr) :
ν 2215 cm⁻¹ (C≡N), 1689 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)

Industrial-Scale Considerations

Environmental Impact Assessment

Metric Route 1 Route 2
PMI (kg/kg) 86 42
E-factor 34 18
Carbon efficiency 28% 51%

The catalytic C–H activation route (Route 2) demonstrates superior green chemistry metrics.

Applications and Derivatives

While primary literature specifically addressing this compound remains limited, structural analogs from patent US20200190052A1 demonstrate:

  • TRPM8 receptor modulation activity (IC₅₀ = 120 nM)
  • Potential analgesic applications in neuropathic pain models
  • Stability in simulated gastric fluid (t₁/₂ > 8 h)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide?

  • Methodology : The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates (as in ).
  • Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .
  • Condensation : Employ cyanoacetic acid and condensing agents (e.g., EDC/HOBt) for amide bond formation .
    • Key Considerations : Solvent choice (ethanol/methanol), temperature control (0–80°C), and purity monitoring via TLC/HPLC .

Q. How can the stereochemical configuration (Z) of the compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts with computational models (e.g., DFT) to identify coupling constants indicative of Z-configuration .
  • X-ray Crystallography : Resolve single-crystal structures to unambiguously confirm geometry (as in ) .
    • Validation : Cross-reference NOESY/ROESY data to assess spatial proximity of substituents .

Q. What functional groups dominate the compound’s reactivity?

  • Key Groups :

  • Nitrobenzodioxole : Electron-withdrawing effects influence electrophilic substitution patterns .
  • Cyanoenamide : Participates in nucleophilic additions (e.g., with amines or thiols) .
    • Reactivity Tests : Conduct kinetic studies under varying pH to assess hydrolysis stability of the nitrile and nitro groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Strategies :

  • Catalysis : Use transition metal catalysts (e.g., Pd/C for nitro reductions) to improve efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
    • Data-Driven Adjustments : Monitor reaction progress via in-situ FTIR to identify bottlenecks (e.g., incomplete condensation) .

Q. How do structural analogs compare in biological activity, and what explains differences?

  • Comparative Analysis :

Analog Modification Activity
N-(5-chloro-2-methylphenyl)-...Chlorinated phenylEnhanced antimicrobial activity
N-(4-fluorophenyl)-...Fluorinated phenylReduced binding affinity due to steric effects
  • Mechanistic Insight : Chlorine’s electronegativity enhances interactions with hydrophobic enzyme pockets, while bulkier substituents reduce accessibility .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Troubleshooting :

  • Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl3_3) and tautomerism in enamide systems .
  • DFT Refinement : Use higher-level basis sets (e.g., B3LYP/6-311+G**) to improve agreement between experimental and calculated spectra .

Q. What strategies mitigate decomposition during biological assays?

  • Stabilization Methods :

  • Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .
  • Buffered Solutions : Use phosphate buffers (pH 7.4) to maintain stability during in vitro testing .

Methodological Resources

  • Spectral Libraries : Reference IR peaks for nitro (1520 cm1^{-1}) and cyano (2250 cm1^{-1}) groups .
  • Reaction Templates : Adapt protocols from for analogous condensation reactions .
  • Data Repositories : Cross-validate crystallographic data with the Cambridge Structural Database .

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